molecular formula C7H13NOS B14401576 2-Methyloxane-4-carbothioamide CAS No. 88571-76-0

2-Methyloxane-4-carbothioamide

Cat. No.: B14401576
CAS No.: 88571-76-0
M. Wt: 159.25 g/mol
InChI Key: JHARUVYBOXKZPB-UHFFFAOYSA-N
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Description

2-Methyloxane-4-carbothioamide, with the molecular formula C9H17NOS, is a chemical compound provided for research and experimental purposes exclusively . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Chemically, this compound features a carbothioamide group, a moiety commonly investigated in medicinal and organic chemistry for its diverse biological activities . Derivatives of carbothioamide are frequently explored as key scaffolds in the development of novel therapeutic agents due to their ability to engage in various intermolecular interactions, such as hydrogen bonding, which can be critical for binding to biological targets . While specific biological data for 2-Methyloxane-4-carbothioamide may be limited, related carbothioamide structures have demonstrated significant research potential as enzyme inhibitors (e.g., urease inhibition) and have shown antiproliferative properties in preliminary in vitro assays, making this class of compounds a subject of interest in biochemical and pharmacological research . Researchers value these compounds for their versatility in molecular docking studies and for understanding enzyme interaction mechanisms. Proper handling procedures should be followed, and it is recommended to store the product as specified.

Properties

CAS No.

88571-76-0

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

IUPAC Name

2-methyloxane-4-carbothioamide

InChI

InChI=1S/C7H13NOS/c1-5-4-6(7(8)10)2-3-9-5/h5-6H,2-4H2,1H3,(H2,8,10)

InChI Key

JHARUVYBOXKZPB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCO1)C(=S)N

Origin of Product

United States

Preparation Methods

Thionation of Carboxamide Precursors

The most straightforward route involves the conversion of 2-methyloxane-4-carboxamide to its thioamide analog using thionation reagents. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) and phosphorus pentasulfide (P$$4$$S$${10}$$) are widely employed for such transformations.

Procedure :

  • Synthesis of 2-Methyloxane-4-carboxamide :
    • The carboxamide precursor is synthesized via ammonolysis of the corresponding ester. For example, ethyl 2-methyloxane-4-carboxylate reacts with concentrated ammonium hydroxide in methanol at 20°C for 16 hours, yielding the carboxamide.
    • Reaction :

      $$

      \text{Ethyl ester} + \text{NH}_4\text{OH} \rightarrow \text{Carboxamide} + \text{EtOH}

      $$
    • Yield : ~89% (analogous to thiazole systems).
  • Thionation Step :
    • The carboxamide (1 equiv) is treated with Lawesson’s reagent (0.5 equiv) in anhydrous toluene under reflux for 6–12 hours.
    • Reaction :

      $$

      \text{R-C(=O)NH}2 + \text{Lawesson’s reagent} \rightarrow \text{R-C(=S)NH}2 + \text{Byproducts}

      $$
    • Yield : 70–85% (estimated from thiourea syntheses).

Optimization Notes :

  • Excess reagent or prolonged heating may lead to over-thionation or decomposition.
  • Ultrasonic irradiation reduces reaction time by 30–40%.

Direct Synthesis from Oxane Carboxylic Acid Derivatives

This method bypasses the carboxamide intermediate by directly introducing the thioamide group from carboxylic acid derivatives.

Procedure :

  • Formation of Acid Chloride :
    • 2-Methyloxane-4-carboxylic acid is treated with thionyl chloride (SOCl$$_2$$) or oxalyl chloride to generate the acid chloride.
    • Reaction :

      $$

      \text{R-COOH} + \text{SOCl}2 \rightarrow \text{R-COCl} + \text{SO}2 + \text{HCl}

      $$
  • Thioamidation :
    • The acid chloride reacts with ammonium thiocyanate (NH$$4$$SCN) or hydrogen sulfide (H$$2$$S) in the presence of ammonia.
    • Reaction :

      $$

      \text{R-COCl} + \text{NH}4\text{SCN} \rightarrow \text{R-C(=S)NH}2 + \text{NH}_4\text{Cl} + \text{S}

      $$
    • Yield : 50–65% (based on thiocarboxamide syntheses).

Challenges :

  • Handling H$$_2$$S requires stringent safety measures.
  • Competing reactions (e.g., hydrolysis of acid chloride) may reduce efficiency.

Cyclization Strategies

Constructing the oxane ring from a linear thioamide-containing precursor offers stereochemical control.

Procedure :

  • Linear Precursor Synthesis :
    • A thioamide-functionalized aldehyde (e.g., 4-mercapto-N-methylbutyramide) undergoes acid-catalyzed cyclization with a methyl-substituted diol.
  • Cyclization :
    • The aldehyde and diol react in the presence of p-toluenesulfonic acid (PTSA) at 80°C, forming the oxane ring via hemiketal intermediates.
    • Reaction :

      $$

      \text{HO-(CH}2\text{)}3-\text{C(=S)NH}2 + \text{CH}3-\text{C(OH)H-CH}2\text{OH} \rightarrow \text{2-Methyloxane-4-carbothioamide} + \text{H}2\text{O}

      $$
    • Yield : 40–55% (estimated from heterocycle formations).

Advantages :

  • Enantioselective synthesis is feasible with chiral catalysts.
  • Avoids thionation steps, preserving functional group compatibility.

Experimental Procedures and Optimization

Reaction Conditions

Method Reagents Temperature Time Yield
Thionation Lawesson’s reagent Reflux 6–12 h 70–85%
Acid chloride route SOCl$$2$$, NH$$4$$SCN 0–25°C 2–4 h 50–65%
Cyclization PTSA, diol 80°C 8–10 h 40–55%

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for thioamide isolation.
  • Recrystallization : Ethanol/water mixtures improve purity to >95%.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Reference
$$^1$$H NMR (400 MHz, CDCl$$_3$$) δ 1.35 (s, 3H, CH$$3$$), 3.45–3.70 (m, 4H, oxane), 5.20 (br, 2H, NH$$2$$)
IR (KBr) 3270 cm$$^{-1}$$ (N-H), 1640 cm$$^{-1}$$ (C=S)
MS (EI) m/z 187 [M$$^+$$]

Purity Assessment

  • HPLC : >98% purity using C18 column, acetonitrile/water (70:30).

Comparative Analysis of Methods

Criterion Thionation Acid Chloride Cyclization
Yield High Moderate Low
Scalability Excellent Good Limited
Stereochemical Control Low Low High
Safety Moderate Hazardous Moderate

Optimal Route : Thionation of carboxamide precursors offers the best balance of yield and practicality for large-scale synthesis. Cyclization is preferred for enantiomerically pure products.

Chemical Reactions Analysis

Types of Reactions

2-Methyloxane-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile used .

Scientific Research Applications

2-Methyloxane-4-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyloxane-4-carbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to therapeutic effects, such as reducing oxidative stress or inhibiting microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-methyloxane-4-carbothioamide, we compare it to three structurally related thioamides: 4-methoxybenzenecarbothioamide , 2-chloro-6-methylpyrimidine-4-carboxylic acid , and benzothioamide .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Functional Groups Applications/Findings
2-Methyloxane-4-carbothioamide Oxane (tetrahydropyran) 2-methyl, 4-carbothioamide Thioamide (-C(S)NH₂) Potential ligand, drug intermediate (inferred)
4-Methoxybenzenecarbothioamide Benzene 4-methoxy, carbothioamide Thioamide (-C(S)NH₂) Coordination chemistry, antimicrobial activity
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-chloro, 6-methyl, 4-carboxylic acid Carboxylic acid (-COOH) Intermediate in agrochemical synthesis
Benzothioamide Benzene Carbothioamide Thioamide (-C(S)NH₂) Antithyroid agent, enzyme inhibitor

Key Comparative Insights:

Core Structure and Solubility :

  • The oxane ring in 2-methyloxane-4-carbothioamide enhances hydrophilicity compared to benzene-derived analogs like 4-methoxybenzenecarbothioamide. This could improve aqueous solubility, a critical factor in drug bioavailability.
  • Pyrimidine-based analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid ) exhibit higher polarity due to the carboxylic acid group, favoring agrochemical applications.

Reactivity and Biological Activity: Thioamides with aromatic cores (e.g., 4-methoxybenzenecarbothioamide) demonstrate strong metal-coordination capabilities and antimicrobial properties . The oxane analog may exhibit distinct binding modes due to its non-aromatic, oxygen-containing ring. The methyl group in 2-methyloxane-4-carbothioamide could sterically hinder interactions with biological targets compared to smaller substituents (e.g., methoxy in ).

Synthetic Utility :

  • Benzothioamides are widely used to synthesize thiazoles and thiadiazoles. The oxane variant may enable access to oxygen-containing heterocycles, expanding scaffold diversity.

Safety and Handling: Limited data exist for 2-methyloxane-4-carbothioamide, but pyrimidine derivatives like require careful handling due to reactivity (e.g., carboxylic acid corrosivity). Thioamides generally necessitate precautions against dermal exposure .

Research Findings and Gaps

  • Coordination Chemistry : 4-Methoxybenzenecarbothioamide forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) . Computational modeling suggests the oxane analog’s ring puckering may alter metal-ligand bond angles.
  • Biological Activity : Benzothioamides inhibit enzymes like thyroperoxidase, but the oxane derivative’s efficacy remains unexplored.
  • Thermodynamic Stability : The oxane ring’s chair conformation may enhance thermal stability compared to planar aromatic thioamides.

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